N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
Description
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a hybrid molecule combining structural motifs from non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles. Its design integrates a 4-fluorophenyl group, an indole moiety, and a pyrimidinylamino-propanamide chain.
Properties
Molecular Formula |
C23H22FN5O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C23H22FN5O/c24-17-8-6-16(7-9-17)19(20-15-28-21-5-2-1-4-18(20)21)14-29-22(30)10-13-27-23-25-11-3-12-26-23/h1-9,11-12,15,19,28H,10,13-14H2,(H,29,30)(H,25,26,27) |
InChI Key |
RRDRUFXLWPDXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)CCNC3=NC=CC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Indole Functionalization
The indole nucleus is alkylated via a Friedel-Crafts reaction using 4-fluorophenylacetaldehyde in the presence of Lewis acids such as boron trifluoride etherate. This step forms the 2-(4-fluorophenyl)-1H-indole intermediate, which is subsequently reduced to the ethylamine derivative using lithium aluminum hydride (LiAlH4).
Key Reaction Conditions :
Resolution of Chiral Centers
If the ethylamine intermediate contains a stereocenter, chiral resolution is achieved via diastereomeric salt formation with di-p-anisoyl-L-tartaric acid in ethanol/water mixtures, followed by recrystallization.
Preparation of 3-(2-Pyrimidinylamino)Propanoic Acid
Nucleophilic Aromatic Substitution (SNAr)
2-Aminopyrimidine is reacted with methyl acrylate under basic conditions (K2CO3, DMF) to form methyl 3-(2-pyrimidinylamino)propanoate. Saponification with aqueous NaOH yields the free carboxylic acid.
Optimized Parameters :
Amide Bond Formation
Carbodiimide-Mediated Coupling
The amine and carboxylic acid fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or DMF.
Representative Procedure :
Mixed Carbonate Activation
Alternative activation via N,N’-disuccinimidyl carbonate (DSC) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) facilitates coupling with secondary amines, as demonstrated in analogous syntheses.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Characteristic signals include δ 10.66 (indole NH), 7.54 (fluorophenyl aromatic protons), and 8.61 (pyrimidine protons).
-
MS (ESI+) : m/z [M+H]+ calculated for C23H21FN5O: 426.2; observed: 426.3.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDC/HOBt Coupling | 75–80 | >99 | Scalability, minimal racemization |
| DSC Activation | 63–68 | 98 | Suitable for sterically hindered amines |
| Chiral Resolution | 44–50 | >99 | High enantiomeric excess |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidinyl groups can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities among the target compound and its analogs:
Pharmacological Implications
- Anti-inflammatory Potential: The biphenyl-fluoro compound () showed COX-2 selectivity, suggesting the target’s fluorophenyl group may similarly enhance COX affinity.
- Antiviral Activity : Naproxen-indole hybrids () demonstrated activity against SARS-CoV-2, implying the target’s pyrimidine group could contribute to viral protease inhibition.
Research Findings and Challenges
- Conflicting Data : While fluorophenyl and biphenyl groups improve COX-2 selectivity , methoxynaphthalenyl analogs prioritize solubility over potency .
- Synthetic Limitations : DCC-mediated coupling, though effective, generates dicyclohexylurea as a byproduct, requiring purification steps .
- Unanswered Questions : The target compound’s exact mechanism and selectivity remain unverified. Comparative in vitro assays (e.g., COX inhibition, viral replication studies) are needed.
Biological Activity
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C28H21FN4O2S2
- Molecular Weight : 528.62 g/mol
- InChIKey : NCQSKTWJCJZVRW-UHFFFAOYSA-N
- Exact Mass : 528.108996 g/mol
The compound features a complex structure that includes an indole moiety, a fluorophenyl group, and a pyrimidinyl amino group, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:
- Inhibition of Kinases : Many indole derivatives inhibit protein kinases, which are crucial in various signaling pathways.
- Modulation of Receptors : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown:
- Cell Line Sensitivity : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Fungal Activity : Exhibited antifungal properties against common pathogens like Candida species.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects, particularly in models of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound appears to reduce oxidative stress markers in neuronal cells.
- Neurotransmitter Modulation : It may influence serotonin and dopamine levels, suggesting potential applications in mood disorders.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Cytotoxicity against MCF-7 and A549 cell lines | Promising candidate for cancer therapy |
| Study 2 | Antibacterial activity against Staphylococcus aureus | Potential for development as an antimicrobial agent |
| Study 3 | Neuroprotective effects in rat models | Further investigation needed for neurological applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide?
- Methodological Answer : Synthesis of structurally analogous indole-pyrimidine hybrids typically involves multi-step reactions. For example, indole derivatives can be synthesized via condensation of Boc-protected tryptophan with amines, followed by deprotection and coupling with pyrimidine-containing moieties (e.g., using 2-pyrimidinylamine). Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under nitrogen.
- Protection/deprotection : Boc groups are often employed to shield reactive amines during intermediate steps .
- Solvent optimization : Methanol or THF is preferred for solubility and reaction control, with yields influenced by temperature (e.g., 40–60°C) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Indole alkylation | Boc-L-Trp, phenethylamine, cyclopropane carboxaldehyde | 40–61% | |
| Pyrimidine coupling | 2-Pyrimidinylamine, EDC/HOBt, DMF | 50–70% (estimated) |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; indole NH at δ ~10.5 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] calculated for CHFNO: 428.1885) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : The indole-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and enzyme modulation. Key steps to identify targets:
- In silico docking : Use tools like AutoDock to predict binding affinity to kinase ATP-binding pockets .
- Enzyme assays : Screen against kinase panels (e.g., IC determination via ADP-Glo™ assays) .
- Data Table :
| Analog Structure | Target | IC (nM) | Reference |
|---|---|---|---|
| 6-Chloro-indole derivative | Kinase X | 120 ± 15 | |
| Thienopyrimidine analog | Enzyme Y | 85 ± 10 |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers or structural analogs?
- Methodological Answer : Contradictions may arise from stereochemistry or assay conditions. Strategies include:
- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
- Crystallography : Resolve 3D structures via X-ray diffraction to confirm binding modes .
- Dose-response curves : Repeat assays with varying concentrations to rule out false negatives/positives .
Q. What experimental designs optimize structure-activity relationships (SAR) for this compound?
- Methodological Answer : Focus on substituent modifications:
- Fluorophenyl vs. chlorophenyl : Synthesize analogs with halogen substitutions to assess electronic effects on target affinity .
- Pyrimidine ring variations : Replace 2-pyrimidinylamino with triazine or pyridine groups to probe steric tolerance .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with activity .
- ADMET prediction : Tools like SwissADME to forecast toxicity (e.g., hepatotoxicity risk) .
Q. What advanced analytical methods address challenges in detecting low-concentration metabolites?
- Methodological Answer :
- LC-MS/MS : Employ tandem mass spectrometry with MRM (multiple reaction monitoring) for sensitive detection .
- Isotope labeling : Synthesize -labeled compound to track metabolic pathways in vitro .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell line validation : Confirm genetic profiles (e.g., p53 status) via PCR/Western blot .
- Assay standardization : Use identical seeding density and incubation times (e.g., 72 hours for IC) .
- Control compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-experiment variability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to unknown GHS hazards (precautionary measure) .
- Waste disposal : Incinerate at >1000°C to avoid environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
